

Comparative Guide to the Experimental Reproducibility of N-(4-halophenyl)-3-oxobutanamides

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Compound of Interest

Compound Name: *N*-(4-iodophenyl)-3-oxobutanamide

Cat. No.: B3264046

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental landscape for **N-(4-iodophenyl)-3-oxobutanamide** and its halogenated analogs. Due to a scarcity of published experimental data specifically for **N-(4-iodophenyl)-3-oxobutanamide**, this document focuses on a comparative analysis of the broader class of N-(4-halophenyl)-3-oxobutanamides, including chloro, bomo, and fluoro-substituted counterparts. The information presented is intended to guide researchers in designing reproducible experiments by providing insights into the methodologies and expected outcomes based on structurally similar compounds.

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a versatile small molecule scaffold with potential applications in medicinal chemistry and drug discovery.^[1] While specific experimental data on this compound is limited, its structural analogs have been investigated for various biological activities, including antitumor and enzyme inhibitory effects. This guide leverages data from these related compounds to provide a framework for experimental design and to highlight key considerations for ensuring reproducibility.

Comparative Data on N-(4-halophenyl)-3-oxobutanamides

The following table summarizes representative biological activity data for various N-(4-halophenyl)-3-oxobutanamide derivatives and related compounds. This data is intended to provide a comparative baseline for researchers working with this class of molecules.

Compound/ Derivative	Target/Assay	Cell Line(s)	Endpoint	Result (IC50/Activity)	Reference
N-(4-bromophenyl)-3-oxobutanamide	Antitubercular Activity	Mycobacterium tuberculosis, Mycobacterium avium complex	MIC	2.5 µg/mL (M. tuberculosis), 0.05 µg/mL (M. avium)	[2]
2-(4-Fluorophenyl)-N-phenylacetamide derivatives	Cytotoxicity (Anticancer)	PC3 (prostate carcinoma), MCF-7 (breast cancer)	IC50	52 - 100 µM	[3]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles	Kinase Inhibition (Anticancer)	Glioblastoma cell lines	IC50	Low micromolar activity against AKT2/PKBb	[4]
4-[(Halophenyl)diazenyl]phenol derivatives	Cytotoxicity (Anticancer)	HK-1 (nasopharyngeal cancer)	Cell Viability	4-[(E)-(Fluorophenyl)diazenyl]phenol showed the highest activity	[5]
Novel 4-oxobutanamide derivatives	Antiproliferative Activity	HeLa, MDA-MB-231, A498	IC50	Varies by derivative, e.g., DN4 IC50 = 1.94 µM on A498	[6]

Experimental Protocols

To ensure the reproducibility of experiments involving N-(4-halophenyl)-3-oxobutanamides, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments commonly cited in research on this class of compounds.

General Synthesis of N-(4-halophenyl)-3-oxobutanamides

A general and reproducible method for the synthesis of N-aryl-3-oxobutanamides involves the reaction of a substituted aniline with a β -keto ester, such as ethyl acetoacetate.

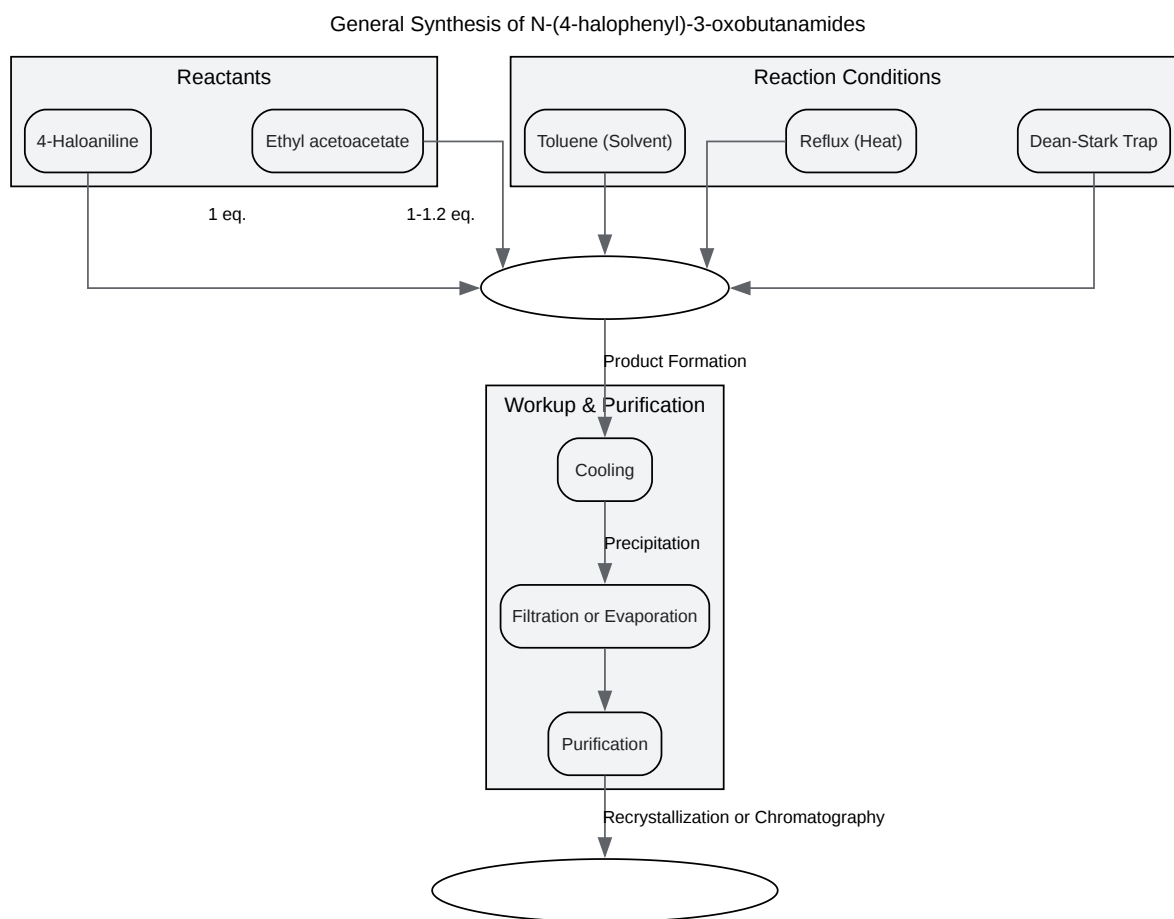
Materials:

- Substituted 4-haloaniline (e.g., 4-iodoaniline, 4-bromoaniline, 4-chloroaniline)
- Ethyl acetoacetate
- Toluene (or another suitable high-boiling point solvent)
- Catalytic amount of p-toluenesulfonic acid (optional)
- Dean-Stark apparatus (for azeotropic removal of ethanol)
- Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the 4-haloaniline (1 equivalent) in toluene.
- Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.
- Add a catalytic amount of p-toluenesulfonic acid, if desired, to accelerate the reaction.
- Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete (typically when the theoretical amount of ethanol has been collected or the starting material is consumed), cool the reaction mixture to room temperature.
- The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the toluene under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.



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Caption: General workflow for the synthesis of N-(4-halophenyl)-3-oxobutanamides.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.^{[7][8]}

Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compound stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
- Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
- Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours.

- Aspirate the medium containing MTT and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.^{[9][10][11]} The inhibitory activity of compounds against VEGFR-2 can be assessed using commercially available ELISA-based kits.

Materials:

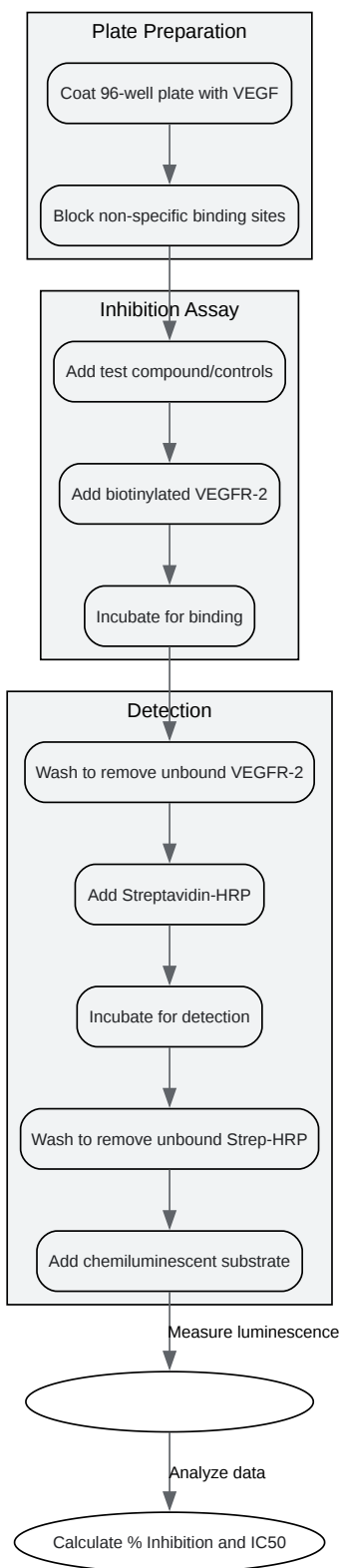
- VEGFR-2 inhibitor screening assay kit (containing recombinant VEGFR-2, VEGF, and detection reagents)
- Test compound stock solution (dissolved in DMSO)
- Assay buffer
- Wash buffer
- 96-well microplate
- Microplate reader (chemiluminescence or fluorescence, depending on the kit)

Procedure:

- Coat a 96-well plate with VEGF.
- Prepare serial dilutions of the test compound in the provided assay buffer.
- Add the diluted compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).

- Add biotinylated VEGFR-2 to the wells and incubate to allow for binding to the VEGF-coated plate.
- Wash the plate to remove unbound VEGFR-2.
- Add streptavidin-HRP (or other detection reagent as per the kit instructions) and incubate.
- Wash the plate to remove unbound detection reagent.
- Add the chemiluminescent or fluorescent substrate and measure the signal using a microplate reader.
- The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate the percent inhibition and determine the IC₅₀ value.

VEGFR-2 Inhibition Assay Workflow

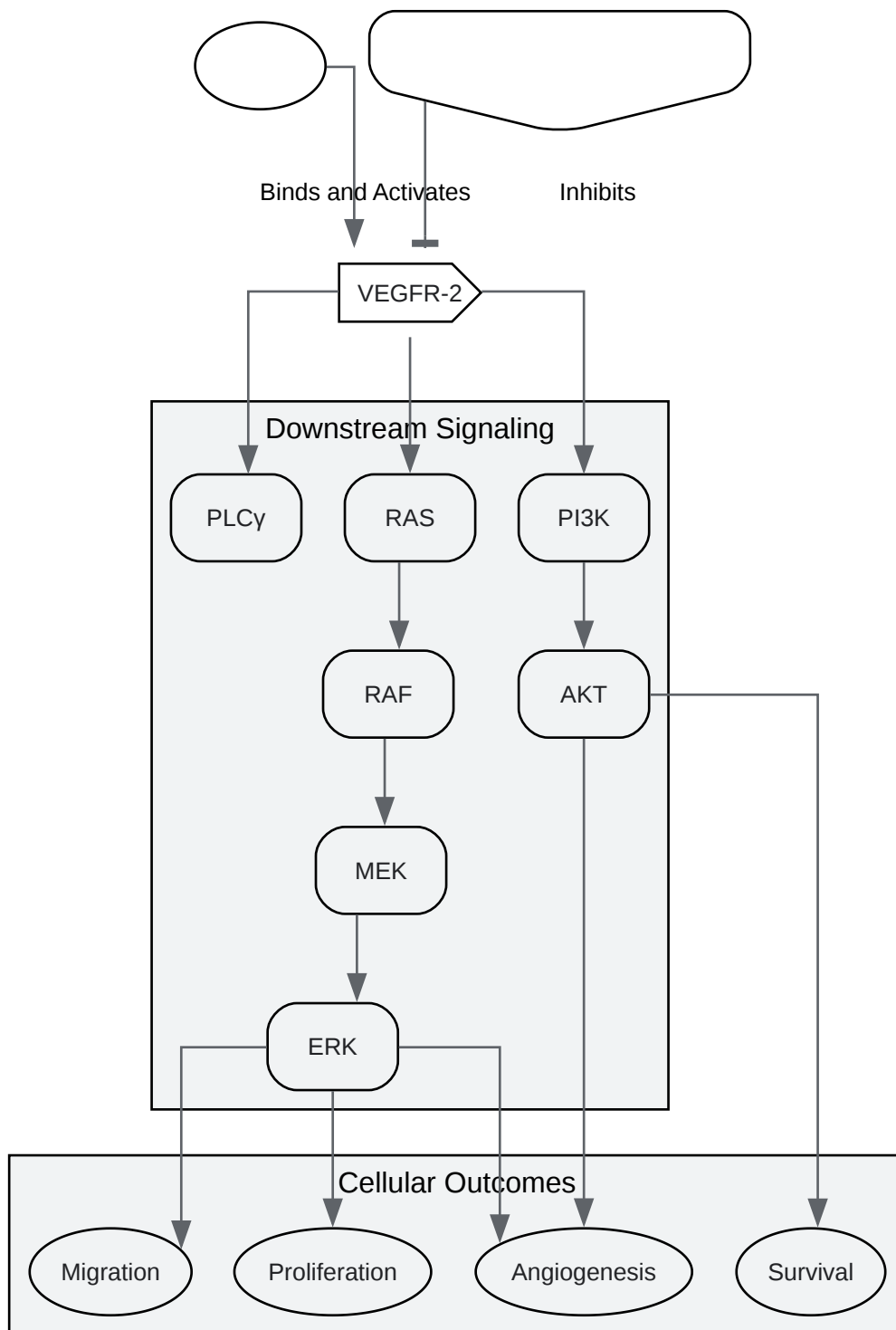
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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Signaling Pathway Context

The anti-angiogenic effects of VEGFR-2 inhibitors are mediated through the disruption of downstream signaling cascades. Understanding this pathway is crucial for interpreting experimental results.

Simplified VEGFR-2 Signaling Pathway

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